molecular formula C24H27N7OS B12381246 (S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile CAS No. 2937344-16-4

(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile

Cat. No.: B12381246
CAS No.: 2937344-16-4
M. Wt: 461.6 g/mol
InChI Key: PVOYBVVIBNPTPJ-BSEYFRJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-2493: is a highly selective pan-KRAS inhibitor and a structural analog of BI-2865. It exhibits antitumor activity and inhibits tumor cell growth, making it a valuable compound in the study of cancerous diseases .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: BI-2493 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: BI-2493 is used as a tool compound to study the biochemical pathways involving KRAS proteins. It helps in understanding the molecular mechanisms of KRAS-related signaling pathways .

Biology: In biological research, BI-2493 is used to investigate the role of KRAS mutations in various cancers. It aids in the development of targeted therapies for cancer treatment .

Medicine: BI-2493 has potential therapeutic applications in the treatment of cancers with KRAS mutations. It is being explored in preclinical and clinical studies for its efficacy and safety .

Industry: In the pharmaceutical industry, BI-2493 is used in drug discovery and development processes. It serves as a lead compound for developing new anticancer drugs .

Mechanism of Action

BI-2493 exerts its effects by selectively inhibiting KRAS proteins. It binds non-covalently to multiple KRAS mutant alleles, including the wild-type allele, in the guanosine diphosphate-bound inactive state. This inhibition prevents the activation of downstream signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

CAS No.

2937344-16-4

Molecular Formula

C24H27N7OS

Molecular Weight

461.6 g/mol

IUPAC Name

(7S)-2'-amino-3-[2-[(2S)-2-methylpiperazin-1-yl]pyrimidin-4-yl]spiro[5,6-dihydro-4H-1,2-benzoxazole-7,4'-6,7-dihydro-5H-1-benzothiophene]-3'-carbonitrile

InChI

InChI=1S/C24H27N7OS/c1-14-13-27-10-11-31(14)23-28-9-6-17(29-23)20-15-4-2-7-24(21(15)32-30-20)8-3-5-18-19(24)16(12-25)22(26)33-18/h6,9,14,27H,2-5,7-8,10-11,13,26H2,1H3/t14-,24-/m0/s1

InChI Key

PVOYBVVIBNPTPJ-BSEYFRJRSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCC[C@@]45CCCC6=C5C(=C(S6)N)C#N

Canonical SMILES

CC1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCCC45CCCC6=C5C(=C(S6)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.